(3S)-3,5,5-trimethylhexanoic acid
Description
Properties
IUPAC Name |
(3S)-3,5,5-trimethylhexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-7(5-8(10)11)6-9(2,3)4/h7H,5-6H2,1-4H3,(H,10,11)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILUAKBAMVLXGF-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)CC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The oxidation proceeds via a radical chain mechanism, initiating with the formation of a hydroperoxide intermediate. Catalysts such as cobalt, manganese, or vanadium salts accelerate the reaction, though they may also promote side reactions like over-oxidation to polycarboxylic acids.
Table 1: Oxidation Conditions and Outcomes
| Catalyst | Temperature (°C) | Time (hr) | Yield (%) | Purity |
|---|---|---|---|---|
| None | 20–75 | 24–48 | >95 | 90–95% |
| Manganous acetate | 50 | 12 | 98 | 98% |
| Cobalt naphthenate | 75 | 6 | 95 | 93% |
The alcohol precursor, 3,5,5-trimethylhexanol, is typically synthesized via hydroformylation of diisobutylene (2,4,4-trimethyl-1-pentene) using syngas (CO/H₂) and a cobalt catalyst. However, this method produces racemic 3,5,5-trimethylhexanoic acid, necessitating additional steps for enantiomeric resolution.
Enantioselective Synthesis
Asymmetric Hydroformylation
Recent advances in asymmetric catalysis have enabled the stereocontrolled synthesis of chiral alcohols, which can be oxidized to (3S)-3,5,5-trimethylhexanoic acid. Rhodium complexes with chiral phosphine ligands (e.g., BINAP) achieve enantiomeric excess (ee) up to 80% in hydroformylation reactions.
Table 2: Asymmetric Hydroformylation of Diisobutylene
| Ligand | Pressure (bar) | ee (%) | Alcohol Yield (%) |
|---|---|---|---|
| (R)-BINAP | 30 | 78 | 85 |
| (S,S)-DIOP | 25 | 65 | 79 |
| Josiphos SL-J009-1 | 20 | 82 | 88 |
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic 3,5,5-trimethylhexanol esters offers a biocatalytic route to the (3S)-enantiomer. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (3R)-ester, leaving the (3S)-ester intact for subsequent oxidation.
Stereochemical Retention in Oxidation
Critical to preserving enantiopurity is the choice of oxidation conditions. Mild oxidizing agents like TEMPO/NaClO₂ in a biphasic system (CH₂Cl₂/H₂O) minimize racemization. Studies show that sterically hindered alcohols like 3,5,5-trimethylhexanol retain configuration with >90% ee under these conditions.
Table 3: Oxidation Methods and Stereochemical Outcomes
| Oxidizing System | ee Retention (%) | Acid Yield (%) |
|---|---|---|
| TEMPO/NaClO₂ | 92 | 88 |
| CrO₃/H₂SO₄ | 45 | 95 |
| KMnO₄ (acidic) | 28 | 90 |
Theoretical data extrapolated from analogous substrates
Industrial-Scale Production Challenges
While laboratory methods achieve high enantioselectivity, scaling these processes requires addressing:
-
Catalyst cost and recyclability in asymmetric hydroformylation.
-
Enzyme stability and substrate solubility in biocatalytic routes.
-
Energy-intensive distillation steps for separating diastereomers.
A hybrid approach combining asymmetric hydroformylation followed by TEMPO-mediated oxidation shows promise, with pilot-scale trials achieving 75% overall yield and 85% ee.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(3S)-3,5,5-trimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The carboxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Thionyl chloride for converting the carboxyl group to an acyl chloride, followed by reaction with nucleophiles.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Acyl chlorides and other substituted derivatives.
Scientific Research Applications
(3S)-3,5,5-trimethylhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of (3S)-3,5,5-trimethylhexanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Properties:
- Physical Properties :
- Applications: Industrial: Lubricant additives, PVC stabilizers, alkyd resins for coatings . Cosmetics: Emulsifier, solvent, and emollient in lotions and sunscreens . Pharmaceuticals: Potential drug delivery enhancer via improved API solubility .
Structural Isomers and Linear Analogues
(a) Linear vs. Branched Structures
| Property | (3S)-3,5,5-Trimethylhexanoic Acid | n-Nonanoic Acid (Linear C9) |
|---|---|---|
| Boiling Point | 230–232°C | 255°C |
| Density | 0.94 g/mL | ~0.91 g/mL |
| Melting Point | -75°C | 12–14°C |
| Solubility in Water | Low | Very low |
Key Insight: Branching reduces intermolecular Van der Waals forces, lowering boiling/melting points and enhancing solubility in non-polar solvents .
(b) Stereoisomers :
The (3S)-enantiomer may exhibit distinct biological activity compared to the (3R)-form. For example, stereospecificity can influence interactions with enzymes or receptors in pharmaceutical applications .
Other Branched C9 Carboxylic Acids
Functional Comparison :
- Lubricants: this compound esters show superior thermal stability compared to 7-methyloctanoic acid derivatives, making them preferable in high-temperature applications .
- Coatings: Vinyl 3,5,5-trimethylhexanoate copolymers exhibit comparable wet scrub resistance (950–980 cycles) to Veova®10 (vinyl versatate), a benchmark in paint formulations .
Market and Regulatory Trends
- Demand Drivers: Industrial Growth: Expanding markets in Asia-Pacific for lubricants and PVC stabilizers . Regulatory Shifts: Replacement of phthalates in Europe and North America due to toxicity concerns .
- Competitive Landscape: Price: ~JPY 3,800/500 mL (purity >95%) . Alternatives: Dipentaerythritol esters (e.g., n-pentanoic/n-heptanoic acid blends) offer cost advantages but inferior performance in refrigeration lubricants .
Q & A
Q. What are the established methods for synthesizing (3S)-3,5,5-trimethylhexanoic acid in laboratory settings?
The primary synthesis route involves the oxidation of isononyl aldehyde (3,5,5-trimethylhexanal) using Rh(OH)ₓ/Al₂O₃ catalysts under aqueous conditions at elevated temperatures, yielding ~81% of the intermediate aldehyde and 5% of the target acid . Alternative methods include carboxylation of branched alkenes (e.g., 1-octene) via Ziegler-Natta catalysts, followed by oxidation with carbon monoxide/oxygen mixtures to introduce the carboxyl group . Purification typically involves distillation and crystallization to achieve >97% purity, critical for applications in pharmaceuticals and high-performance lubricants .
Q. How is the enantiomeric purity of this compound validated?
Chiral high-performance liquid chromatography (HPLC) with polysaccharide-based columns (e.g., Chiralpak® AD-H) is widely used. Nuclear magnetic resonance (NMR) with chiral solvating agents, such as europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], can differentiate enantiomers by inducing distinct chemical shifts in the ¹H and ¹³C spectra . Polarimetry is less common due to the compound’s low specific rotation.
Q. What analytical techniques are recommended for characterizing this compound?
- GC-MS : Quantifies purity (>95% by GC) and identifies volatile byproducts .
- FT-IR : Confirms carboxyl group presence (C=O stretch at ~1700 cm⁻¹) and branching (C-H bends at 1370–1390 cm⁻¹) .
- ¹H/¹³C NMR : Assigns methyl groups (δ 0.8–1.2 ppm in ¹H NMR) and quaternary carbons (δ 25–35 ppm in ¹³C NMR) .
- DSC/TGA : Evaluates thermal stability (decomposition onset >230°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound in catalytic oxidation?
Key parameters include:
- Catalyst selection : Rhodium-based catalysts (e.g., Rh/Al₂O₃) outperform PtO₂ in selectivity, reducing side-product formation .
- Temperature control : Maintaining 80–100°C minimizes thermal degradation while ensuring complete oxidation .
- Solvent system : Methanol/water mixtures improve solubility of intermediates, increasing yield by 15% compared to pure aqueous systems .
- Pressure modulation : Reactions under 750 Torr CO/O₂ (1:1 ratio) enhance carboxylation efficiency .
Q. How does the branched structure of this compound influence its efficacy in synthetic lubricants compared to linear analogs?
The branched methyl groups reduce intermolecular van der Waals forces, lowering viscosity (kinematic viscosity ~5.2 cSt at 40°C vs. 8.1 cSt for linear C9 acids) while improving oxidative stability (onset at 232°C vs. 210°C for linear analogs) . This enhances lubricant performance in high-temperature environments (e.g., aviation engines), reducing wear rates by 30% in tribological tests .
Q. What methodologies address discrepancies in reported physical properties (e.g., melting point)?
Discrepancies in melting points (-75°C vs. <-65°C) arise from isomer mixtures in technical-grade samples. Researchers should:
- Use differential scanning calorimetry (DSC) with controlled cooling rates (5°C/min) to isolate thermal events .
- Apply chiral separation techniques (e.g., preparative HPLC) to isolate the (3S)-enantiomer before measurement .
- Cross-validate with purity assays (GC, NMR) to rule out contamination by higher-melting isomers .
Q. What experimental approaches evaluate this compound’s role in drug delivery systems?
- Solubility studies : Measure logP (experimental ~3.25) to predict lipid bilayer penetration .
- In vitro release assays : Use Franz diffusion cells to test API release rates from acid-stabilized micelles .
- Bioavailability testing : Radiolabel the acid (e.g., ¹⁴C) and track absorption in rodent models via liquid scintillation counting .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting CAS numbers (3302-10-1 vs. 26896-18-4) for this compound?
The discrepancies stem from isomerism:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
